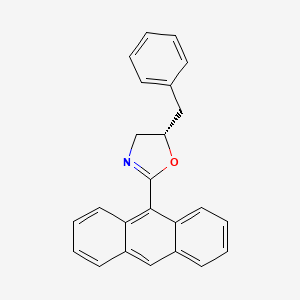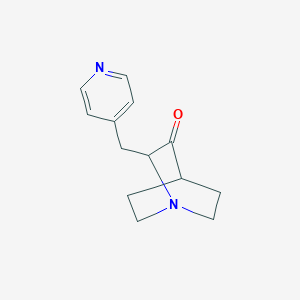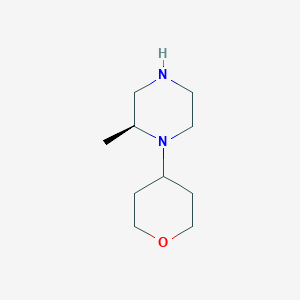
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is a chiral compound that features an anthracene moiety and a benzyl group attached to a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts acylation reaction using anthracene and an acyl chloride.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The dihydrooxazole ring can be reduced to form the corresponding oxazoline.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole has several scientific research applications:
Organic Electronics: Due to its conjugated system, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photochemistry: The anthracene moiety makes it suitable for use in photochemical reactions and studies.
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Wirkmechanismus
The mechanism of action of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole depends on its application:
Organic Electronics: It functions as a charge carrier due to its conjugated system.
Photochemistry: It can undergo photoinduced electron transfer reactions.
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-9-(2-Nitrovinyl)anthracene: Known for its antiproliferative effects in cancer cell lines.
9-Anthracenethiol: Used in the synthesis of various anthracene derivatives.
Uniqueness
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both anthracene and benzyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H19NO |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(5S)-2-anthracen-9-yl-5-benzyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19NO/c1-2-8-17(9-3-1)14-20-16-25-24(26-20)23-21-12-6-4-10-18(21)15-19-11-5-7-13-22(19)23/h1-13,15,20H,14,16H2/t20-/m0/s1 |
InChI-Schlüssel |
RMZMIRPEQVKVCE-FQEVSTJZSA-N |
Isomerische SMILES |
C1[C@@H](OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
Kanonische SMILES |
C1C(OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)


![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)

![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)


![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)

